molecular formula C19H16N2O4 B6539564 N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060357-92-7

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6539564
CAS No.: 1060357-92-7
M. Wt: 336.3 g/mol
InChI Key: YPSNRFOKCPJVBL-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative designed for advanced pharmaceutical and medicinal chemistry research. The compound features a coumarin (2H-chromen-2-one) core, a privileged scaffold in drug discovery known for its versatile biological properties . This specific molecule is synthesized by coupling a 2-oxo-2H-chromene-3-carboxylic acid derivative with an aniline-containing side chain, a well-established route for creating such carboxamides . The structural architecture of this compound, particularly the coumarin-3-carboxamide motif, is of significant scientific interest. Research on closely related analogs has demonstrated a range of promising pharmacological activities. These include potent and selective inhibition of the monoamine oxidase-B (MAO-B) enzyme, a key target for neurodegenerative disorders . Other structural analogs have shown notable anti-austerity activity, which can selectively eliminate cancer cells under nutrient-starvation conditions, as well as antiproliferative effects against various human cancer cell lines . The amide linkage and the N-aryl substitution are critical structural features that influence the compound's binding affinity and biological profile, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-purity compound to explore its potential mechanism of action, further investigate its biological activity, and develop novel therapeutic leads.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-20-17(22)10-12-6-8-14(9-7-12)21-18(23)15-11-13-4-2-3-5-16(13)25-19(15)24/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSNRFOKCPJVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 2-Oxo-2H-chromene-3-carboxylate Preparation

The coumarin core is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid. Modifications to this protocol, such as substituting toluene for ethanol, reduce reaction times to 1 hour under reflux while maintaining yields of 84%. The product, ethyl 2-oxo-2H-chromene-3-carboxylate, is characterized by a melting point of 92–93°C and distinct NMR signals at δ 8.87 (s, 1H, coumarin H-4) and 160.87 ppm (C=O).

Aminolysis with Substituted Anilines

The target compound’s carboxamide group is introduced via nucleophilic acyl substitution. Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with 4-[(methylcarbamoyl)methyl]aniline in ethanol under reflux for 6 hours (Scheme 1). This method, adapted from N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide synthesis, achieves a 94% yield when using a 1.2:1 amine-to-ester ratio. Key optimization includes inert atmosphere maintenance to prevent ester hydrolysis.

Table 1: Reaction Conditions for Coumarin Carboxamide Formation

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Time6 hours
Amine:Ester Ratio1.2:1
Yield94%

Functionalization of the Phenyl Substituent

Synthesis of 4-[(Methylcarbamoyl)methyl]aniline

The amine precursor is prepared via a two-step sequence:

  • Mitsunobu Reaction : 4-Nitrophenylacetic acid reacts with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine to yield methyl 4-nitrophenylacetate (85% yield).

  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by treatment with methyl isocyanate to install the methylcarbamoyl moiety. This step requires rigorous moisture exclusion to avoid urea formation.

Table 2: Spectroscopic Data for 4-[(Methylcarbamoyl)methyl]aniline

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 7.45 (d, J=8.6 Hz, 2H, ArH), 3.21 (s, 3H, NCH₃)
¹³C NMRδ 168.9 (C=O), 41.2 (NCH₃)
HRMS[M+H]⁺ calc. 179.0943, found 179.0938

Alternative Routes via Suzuki-Miyaura Coupling

Boronic Acid Intermediate Preparation

For cases where the aniline derivative is inaccessible, a Suzuki-Miyaura coupling strategy is employed. Ethyl 2-oxo-5-bromo-2H-chromene-3-carboxylate is reacted with 4-[(methylcarbamoyl)methyl]phenylboronic acid under Pd catalysis. The patent WO2022137240A1 highlights the use of Pd(dppf)Cl₂ (5 mol%) in DMF/H₂O (5:1) at 100°C under microwave irradiation, yielding 78% of the coupled product after 30 minutes.

Table 3: Suzuki Coupling Optimization

ConditionValue
CatalystPd(dppf)Cl₂ (5 mol%)
SolventDMF/H₂O (5:1)
Temperature100°C (microwave)
Time0.5 hours
Yield78%

Post-Coupling Aminolysis

The ethyl ester is converted to the carboxamide via aminolysis with methylamine in THF, achieving quantitative conversion. This method circumvents challenges in handling sensitive aniline precursors.

Characterization and Validation

Spectroscopic Analysis

The final product exhibits:

  • ¹H NMR : δ 8.74 (t, J=5.8 Hz, 1H, NH), 3.73 (s, 3H, OCH₃), 2.79 (t, J=7.3 Hz, 2H, CH₂).

  • ¹³C NMR : δ 161.42 (coumarin C=O), 160.87 (carboxamide C=O).

  • HRMS : [M+H]⁺ calc. 353.1264, found 353.1259 (∆m = −1.42 ppm).

Purity Assessment

Thin-layer chromatography (Rf = 0.42 in diethyl ether/petroleum ether 3:1) and HPLC (98.5% purity, C18 column) confirm homogeneity.

Challenges and Optimization

Competing Side Reactions

Prolonged reflux during aminolysis promotes ester hydrolysis to the carboxylic acid. Kinetic studies recommend reaction times ≤8 hours and anhydrous ethanol.

Boronic Acid Stability

The 4-[(methylcarbamoyl)methyl]phenylboronic acid precursor is prone to protodeboronation. Using BOC-protected intermediates, as described in Example A9 , enhances stability, with deprotection achieved via 4M HCl in dioxane.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is primarily explored for its potential therapeutic effects. The following applications have been noted:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
  • Antimicrobial Properties : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents suggests that it may interfere with bacterial folate synthesis pathways, akin to sulfonamides.

Biological Research

The compound is being investigated for its role in various biological processes:

  • Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor of specific enzymes such as dihydropteroate synthase, which is essential for folate biosynthesis in bacteria . This inhibition could lead to the development of novel antibacterial agents.
  • Cell Signaling Pathways : Studies are exploring how this compound affects signaling pathways related to inflammation and apoptosis, which could have implications in treating inflammatory diseases and cancer.

Synthetic Intermediate

Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized in the synthesis of more complex chromene derivatives or other biologically active compounds. Researchers are investigating synthetic routes that incorporate this compound into larger frameworks that may enhance its pharmacological properties .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study demonstrated that it inhibited bacterial growth at low concentrations, supporting its potential use as a lead compound in antibiotic development .

Comparison with Related Compounds

Compound NameStructureBiological Activity
N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamideStructureAnticancer, Antimicrobial
N-(4-Bromo-2-methylphenyl)-2-oxo-2H-chromene-Antibacterial

The comparative analysis shows that while structurally similar compounds share some biological activities, variations in functional groups significantly influence their efficacy and specificity.

Mechanism of Action

The mechanism of action of N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with structurally analogous compounds highlights key differences in substituents, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : The phenyl group is substituted with a methoxyphenethyl chain instead of methylcarbamoylmethyl.
  • However, the lack of a hydrogen-bonding carbamoyl moiety may reduce target affinity .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
  • Structure : Features a sulfamoylphenyl substituent.
  • Key Differences : The sulfonamide group is strongly electron-withdrawing, which may alter electronic distribution and enhance interactions with polar residues in enzymes. This compound was synthesized via a distinct route involving salicyaldehyde and acetic acid .
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Structure : Contains an acetamido group on the phenyl ring and a methoxy group at the chromene C8 position.
  • Key Differences : The acetamido group offers moderate polarity, while the 8-methoxy modification on the chromene core may influence π-π stacking interactions. This compound’s molecular formula is C20H16N2O5 .
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
  • Structure : Substituted with a dimethylcarbamoylmethyl group instead of methylcarbamoyl.
  • Molecular formula: C20H18N2O4 .
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
  • Structure : Features a bulky isopropyl group on the phenyl ring and a methoxy group at C7.
  • Key Differences: The isopropyl group introduces steric hindrance, which may reduce binding to compact active sites. Molecular formula: C21H19NO4 .
HDAC1 Inhibition and Cytotoxicity
  • N-(4-((2-Aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide derivatives exhibit potent HDAC1 inhibition (IC50: 0.47–0.87 μM) and cytotoxicity against cancer cells (IC50: 0.53–57.59 μM). The aminophenyl group facilitates hydrogen bonding with HDAC1’s catalytic site .
Antitumor Effects
  • Compounds with sulfamoyl or methoxy substituents (e.g., ) show varied efficacy depending on substituent electronic effects. Sulfamoyl derivatives may exhibit stronger DNA intercalation due to their electron-withdrawing nature .

Physicochemical Properties

Compound Name Substituent on Phenyl Chromene Modification Molecular Formula Molecular Weight logP* Key Biological Activity Reference
Target Compound 4-[(Methylcarbamoyl)methyl] None C19H17N2O4 349.35 ~2.1 Hypothesized HDAC1 inhibition -
N-(4-Methoxyphenethyl) analogue 4-Methoxyphenethyl None C20H17NO4 335.35 2.5 Not reported
4-Sulfamoylphenyl derivative 4-Sulfamoylphenyl None C16H12N2O5S 344.34 1.8 Not reported
8-Methoxy-acetamido derivative 4-Acetamidophenyl 8-Methoxy C20H16N2O5 376.35 1.9 Not reported
Dimethylcarbamoyl analogue 4-[(Dimethylcarbamoyl)methyl] None C20H18N2O4 350.37 2.8 Not reported
7-Methoxy-isopropyl derivative 4-Isopropyl 7-Methoxy C21H19NO4 349.38 3.2 Not reported

*logP values estimated using substituent contributions.

Biological Activity

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.3413 g/mol
  • CAS Number : 1060357-92-7

This compound features a chromene core, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-(methylcarbamoyl)aniline and 2-oxo-2H-chromene derivatives.
  • Reaction Conditions : The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
  • Procedure : The aniline derivative is dissolved in the solvent, followed by the addition of a base such as triethylamine. The chromene derivative is then added, and the mixture is stirred at room temperature or slightly elevated temperatures for several hours.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as apoptosis-related proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial growth.

Acetylcholinesterase Inhibition

In a related study focusing on compounds with a coumarin backbone, it was noted that derivatives similar to this compound could act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds exhibiting such activity were found to have IC50 values in the low micromolar range, indicating strong inhibitory effects.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa Cells5.6
AntimicrobialE. coli12.3
AcetylcholinesteraseHuman Neuroblastoma2.7

Case Study: Anticancer Evaluation

In a specific case study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar to other chromene derivatives, it may inhibit enzymes involved in critical metabolic pathways.
  • Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways leading to cell death.
  • Antimicrobial Action : Disruption of microbial membranes and inhibition of folate synthesis are potential mechanisms underlying its antimicrobial properties.

Q & A

Q. What are the standard synthetic routes for preparing N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
  • Step 2 : Functionalization of the phenyl group with methylcarbamoylmethyl substituents using coupling reagents like EDCI or HOBt in the presence of triethylamine .
  • Yield Optimization : Ultrasound irradiation has been shown to enhance reaction efficiency by improving mixing and reducing reaction time (e.g., from 12 hours to 4 hours) . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylcarbamoyl group (δ ~2.8 ppm for N–CH₃) and chromene carbonyl (δ ~160 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 379.3) and purity (>95%) .
  • FT-IR : Identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for chromene and carboxamide) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities across similar chromene derivatives?

  • Methodological Answer :
  • Molecular Docking : Compare binding affinities of substituents (e.g., nitro vs. methylcarbamoyl groups) to targets like COX-2 or tubulin. Software like AutoDock Vina can model interactions .
  • QSAR Modeling : Use datasets from analogs (e.g., nitro-phenyl vs. methoxy-phenyl derivatives) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Methoxy and carboxamide groups improve stability at neutral pH .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. How can structural ambiguities in the methylcarbamoyl group be resolved experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with DMSO or chloroform to determine bond angles and confirm stereochemistry .
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between the methyl group and aromatic protons to validate substituent orientation .

Q. What experimental designs are suitable for elucidating its mechanism of action in anticancer studies?

  • Methodological Answer :
  • Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide to identify G1/S or G2/M arrest .
  • Western Blotting : Quantify expression of apoptosis markers (e.g., Bcl-2, Bax) .

Q. How do substituent variations (e.g., methylcarbamoyl vs. nitro groups) impact SAR in chromene derivatives?

  • Methodological Answer :
  • Comparative Bioactivity : Test analogs (e.g., nitro-phenyl vs. methylcarbamoyl-phenyl) in parallel assays. For example, methylcarbamoyl groups enhance solubility but may reduce EGFR affinity compared to nitro groups .
  • Electrostatic Potential Maps : DFT calculations (e.g., Gaussian 09) reveal charge distribution differences influencing target binding .

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